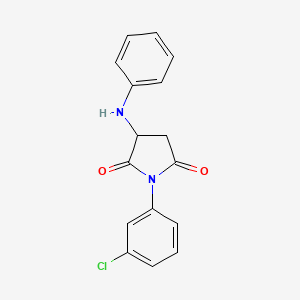
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyurea-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用机制
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, this compound has also been shown to inhibit the activity of other non-histone proteins, including transcription factors, cytokines, and growth factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease or condition being treated. In cancer, for example, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In viral infections, it has been found to inhibit viral replication by interfering with viral gene expression. In neurological disorders, it has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively simple synthesis process and low cost compared to other HDAC inhibitors. In addition, it has been shown to have a broad range of pharmacological effects, making it a potentially useful tool in various research fields. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for the research and development of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the identification of novel analogs with improved potency and selectivity for specific HDAC isoforms. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies. Finally, the development of more efficient and scalable synthesis methods for this compound and its analogs could also be an area of focus.
合成方法
The synthesis of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-anilino-2,5-pyrrolidinedione. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The overall synthesis process is relatively simple and can be carried out in a few steps with moderate yields.
科学研究应用
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory, antiviral, and neuroprotective effects.
属性
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

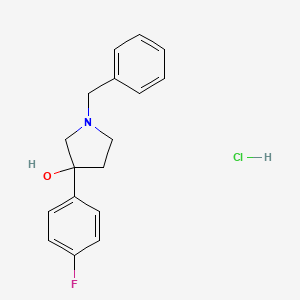
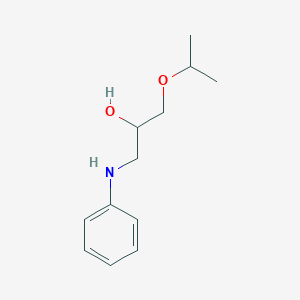
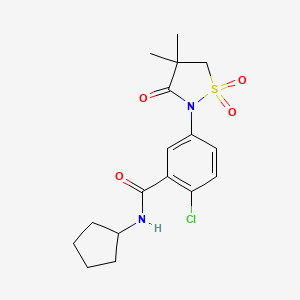
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
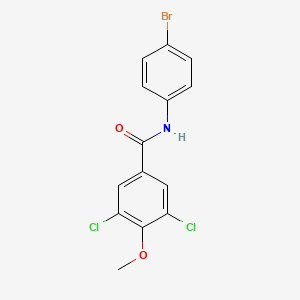
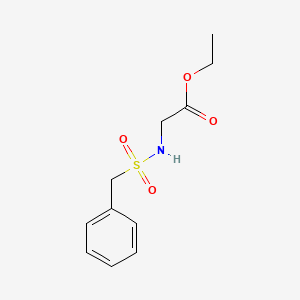
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
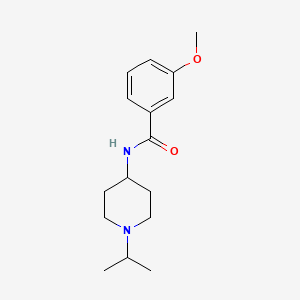
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)